METHYL 4-(3-{[(E)-N-ETHYL-N'-PHENYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
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Overview
Description
Methyl 4-(3-{[(E)-N-ethyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a molecular formula of C21H21N3O5S. This compound is known for its unique structure, which includes a benzoate ester, a pyrrolidinone ring, and a carbamimidoyl group. It is often used in chemical research and drug discovery due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[(E)-N-ethyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carbamimidoyl Group: This step involves the reaction of the pyrrolidinone intermediate with N-ethyl-N’-phenylcarbamimidoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it into an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-{[(E)-N-ethyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-{[(E)-N-ethyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance. The benzoate ester can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-((E)-{[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl)benzoate
Uniqueness
Methyl 4-(3-{[(E)-N-ethyl-N’-phenylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a pyrrolidinone ring and a carbamimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[3-(N'-ethyl-N-phenylcarbamimidoyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-22-21(23-15-7-5-4-6-8-15)29-17-13-18(25)24(19(17)26)16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLFCLAKMVGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(NC1=CC=CC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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